molecular formula C10H14ClNS B2807917 4-(Thiophen-2-ylmethylene)piperidine hydrochloride CAS No. 1609578-56-4

4-(Thiophen-2-ylmethylene)piperidine hydrochloride

Cat. No. B2807917
M. Wt: 215.74
InChI Key: SYGKBSZRZFDVHB-UHFFFAOYSA-N
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Description

“4-(Thiophen-2-ylmethylene)piperidine hydrochloride” is a chemical compound with the molecular formula C10H14ClNS . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives, like our compound of interest, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “4-(Thiophen-2-ylmethylene)piperidine hydrochloride” consists of a thiophene ring attached to a piperidine ring via a methylene bridge . The thiophene ring is a five-membered heterocycle containing four carbon atoms and one sulfur atom . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .

Scientific Research Applications

Antiproliferative Studies

Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives exhibit significant antiproliferative activity against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, showing potential as cancer therapeutics. These compounds, through MTT assay, demonstrated up to 90% growth inhibitory effects on T-47D, HeLa, and MCF-7 and 80% on HepG2, compared with the standard drug paclitaxel, indicating their efficacy and potential in cancer treatment strategies (Harishkumar, Nd, & Sm, 2018).

Corrosion Inhibition

A synthesized thiophene Schiff base compound was evaluated for its efficiency as a corrosion inhibitor on mild steel X52 in hydrochloric and sulfuric acid solutions. The study found that the compound is an efficient corrosion inhibitor, with its efficacy increasing with concentration. The adsorption of this compound on the mild steel surface adheres to Langmuir’s isotherm, offering insights into the development of new corrosion inhibitors (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Fluorescent Sensors for Metal Ions

Hydrazide-based fluorescent probes incorporating thiophene and piperidine hydrochloride structures demonstrated high sensitivity and selectivity for Cu2+ and Hg2+ in aqueous solutions. These sensors showed different emission characteristics and color changes upon metal ion detection, providing a promising approach for sensitive and selective detection of these ions with potential applications in environmental monitoring and biomedical diagnostics (Wang, Zhao, Guo, Pei, & Zhang, 2014).

Electronic Structure and Molecular Interactions

Research on 6-oxopiperidine-2-carboxylic acid derivatives highlighted their electronic structure, synthesis, and the presence of O-H...O and C-H...O interactions in their crystalline forms. These compounds exhibit two- and three-dimensional networks in their crystal structures, facilitated by a combination of strong hydrogen bonds and weak interactions, offering insights into the design of new molecules with desired physical and chemical properties (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “4-(Thiophen-2-ylmethylene)piperidine hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field. Future research may focus on exploring the biological activities of these compounds and their potential applications in drug design .

properties

IUPAC Name

4-(thiophen-2-ylmethylidene)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.ClH/c1-2-10(12-7-1)8-9-3-5-11-6-4-9;/h1-2,7-8,11H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGKBSZRZFDVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-2-ylmethylene)piperidine hydrochloride

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